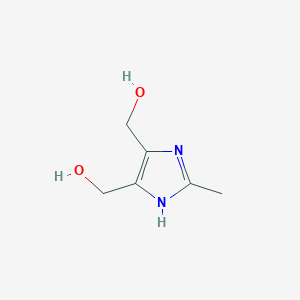
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide, also known as CTPI, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, increasing the activity of the receptor and enhancing the inhibitory effects of GABA. This leads to an overall decrease in neuronal activity, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide can increase the duration of the open state of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. This can result in decreased neuronal activity, leading to potential therapeutic effects in the treatment of epilepsy and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide in lab experiments is its high affinity for the GABA-A receptor, which can lead to more precise results. However, one limitation is that N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide has not yet been extensively studied in vivo, so its effects on living organisms are not well understood.
Future Directions
There are several future directions for the study of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide. One potential direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders, such as epilepsy and anxiety. Another direction is to study the effects of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide on other receptors and neurotransmitters, to gain a better understanding of its overall mechanism of action. Additionally, future studies could investigate the potential side effects of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide and its safety profile in vivo.
Synthesis Methods
The synthesis of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with 1H-1,2,4-triazole-1-carboxamidine in the presence of a base. The resulting product is then reacted with 1-bromo-n-butane to yield N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide.
Scientific Research Applications
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep. N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
properties
IUPAC Name |
N-(1-cyanobutyl)-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-3-11(7-14)18-13(20)10-4-5-16-12(6-10)19-9-15-8-17-19/h4-6,8-9,11H,2-3H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGHDRWDJNFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=NC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)


![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936191.png)
![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)


![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)

